molecular formula C22H25FN2O4S B11351029 1-[(2-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide

Cat. No.: B11351029
M. Wt: 432.5 g/mol
InChI Key: UERQDRFAJMHZHR-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a prop-2-en-1-yloxy phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the prop-2-en-1-yloxy phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the compound to a simpler form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure and functional groups.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a tool for studying disease mechanisms.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonamide and piperidine derivatives, such as:

Uniqueness

The uniqueness of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool for various applications.

Properties

Molecular Formula

C22H25FN2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(4-prop-2-enoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25FN2O4S/c1-2-15-29-20-9-7-19(8-10-20)24-22(26)17-11-13-25(14-12-17)30(27,28)16-18-5-3-4-6-21(18)23/h2-10,17H,1,11-16H2,(H,24,26)

InChI Key

UERQDRFAJMHZHR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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